4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-
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Overview
Description
4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- is a complex organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.237 g/mol . This compound is characterized by its bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. The presence of a phenyl group adds to its chemical diversity and potential reactivity .
Preparation Methods
The synthesis of 4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- involves several steps, typically starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- undergoes various chemical reactions, including:
Scientific Research Applications
4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis- can be compared with other similar compounds, such as:
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one: This compound shares a similar bicyclic structure but lacks the oxygen atom in the ring system.
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one: This compound includes a benzo group, adding to its chemical complexity and potential reactivity.
Properties
CAS No. |
62500-60-1 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(6S,7R)-7-phenyl-4-oxa-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C12H13NO2/c14-12-11(9-4-2-1-3-5-9)10-8-15-7-6-13(10)12/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
QUNKRWBSQKGCKM-GHMZBOCLSA-N |
Isomeric SMILES |
C1COC[C@H]2N1C(=O)[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1COCC2N1C(=O)C2C3=CC=CC=C3 |
Origin of Product |
United States |
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